Product packaging for Dregeoside B(Cat. No.:CAS No. 126005-93-4)

Dregeoside B

Cat. No.: B138033
CAS No.: 126005-93-4
M. Wt: 1079.3 g/mol
InChI Key: CEJNPQORURWPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dregeoside B is a natural product of the steroids class. This compound is presented for research applications and is not intended for diagnostic, therapeutic, or any other personal use. As a specialized reagent, this compound is part of a growing field of interest in naturally derived compounds for biochemical research. Products labeled "For Research Use Only" (RUO) are specifically intended for use in laboratory research and are not to be used for clinical diagnostic procedures or patient management . These products are exempt from the regulatory controls that apply to in vitro diagnostic (IVD) devices, meaning they have not been validated or approved for medical purposes . Our commitment to quality ensures that this compound is supplied to researchers as a high-purity, well-characterized material. We kindly remind our customers that our products are strictly for research purposes and cannot be sold to patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H90O22 B138033 Dregeoside B CAS No. 126005-93-4

Properties

CAS No.

126005-93-4

Molecular Formula

C53H90O22

Molecular Weight

1079.3 g/mol

IUPAC Name

[8,14,17-trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate

InChI

InChI=1S/C53H90O22/c1-24(2)18-36(56)72-35-22-34-49(7)14-13-30(19-29(49)12-15-52(34,62)53(63)17-16-51(61,28(6)55)50(35,53)8)70-37-20-31(64-9)43(25(3)67-37)73-38-21-32(65-10)44(26(4)68-38)74-48-42(60)46(66-11)45(27(5)69-48)75-47-41(59)40(58)39(57)33(23-54)71-47/h24-35,37-48,54-55,57-63H,12-23H2,1-11H3

InChI Key

CEJNPQORURWPJT-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)CC(C)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4(C3CC(C5(C4(CCC5(C(C)O)O)O)C)OC(=O)CC(C)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC

Synonyms

12,20-di-O-isovaleryltomentogenin-3-O-alpha-oleandopyranosyl-(1-4)-alpha-oleandropyranoside
dregeoside B

Origin of Product

United States

Ethnobotanical Context and Phytochemical Investigations

Structural Elucidation and Characterization of Dregeoside B and Related Pregnane (B1235032) Glycosides

Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

The structural elucidation of complex natural products like this compound relies heavily on the application of sophisticated spectroscopic methods. Mass spectrometry and Nuclear Magnetic Resonance spectroscopy are indispensable tools in this process.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. broadinstitute.org High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is crucial for determining the elemental composition of a molecule with high accuracy. For a compound like this compound, HR-ESI-MS would provide the precise molecular formula, which is the first step in its identification. tandfonline.com Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This fragmentation pattern can reveal the sequence of sugar units in the glycoside chain and provide information about the structure of the aglycone core. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR: ¹H NMR spectra provide information about the number, environment, and connectivity of protons, while ¹³C NMR spectra reveal the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). rsc.org For this compound, these spectra would show characteristic signals for the steroidal aglycone and the sugar moieties. ontosight.ai

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete molecular framework.

COSY experiments identify proton-proton couplings (¹H-¹H), helping to piece together spin systems within the aglycone and sugar rings. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). researchgate.net This is particularly vital for connecting the different structural fragments, such as linking the sugar units to each other and attaching the entire sugar chain to a specific position on the aglycone. scribd.com For instance, an HMBC correlation between an anomeric proton of a sugar and a carbon of the aglycone would definitively establish the glycosylation site. scribd.com

The chemical shifts observed in these NMR spectra are highly sensitive to the molecule's stereochemistry, providing crucial data for the investigations discussed in the following section. researchgate.net

Stereochemical Investigations

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical to the function of complex molecules like this compound. Determining the relative and absolute configuration of the numerous chiral centers in both the steroidal aglycone and the sugar residues is a significant challenge addressed through detailed NMR analysis and chemical methods.

The stereochemistry of the pregnane backbone, including the fusion of its rings (A/B, B/C, C/D) and the orientation of substituents, is often deduced from Nuclear Overhauser Effect (NOE) correlations observed in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. researchgate.net NOESY correlations identify protons that are close in space, providing direct evidence for the relative orientation of different parts of the molecule. researchgate.net For example, specific NOE correlations can confirm the characteristic trans fusion between rings B and C and C and D in the steroid nucleus. researchgate.net

Furthermore, the magnitude of proton-proton coupling constants (J-values) in the ¹H NMR spectrum provides valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the rings. researchgate.net

The stereochemistry of the glycosidic linkages (whether they are α or β) is determined by the chemical shift and coupling constant of the anomeric protons (H-1 of the sugar). For instance, the anomeric carbon of a 6-deoxy-3-O-methyl-β-d-allopyranoside resonates at a characteristic chemical shift when linked to another sugar. oup.com Acid hydrolysis of the glycoside to release the individual sugar units, which can then be compared with authentic standards, is a classical chemical method to confirm the identity and absolute configuration (D or L) of the monosaccharides. oup.com

Comparative Phytochemical Analysis of this compound with Other Dregea Constituents (e.g., Drevogenins, other Dregeosides)

This compound belongs to a large family of pregnane-derived compounds isolated from the Dregea genus. A comparative analysis of its structure with related constituents, such as Drevogenins (aglycones) and other Dregeosides (glycosides), highlights the structural diversity within this chemical class.

Drevogenins are the aglycone (non-sugar) portions of many Dregeosides. They are polyhydroxylated pregnane steroids. For example, Drevogenin A and Drevogenin D are known constituents. medchemexpress.comresearchgate.net Drevogenin D is a pentahydroxy pregnene derivative, while Drevogenin A is also a highly oxygenated steroid. medchemexpress.comresearchgate.netontosight.ai The core structure of this compound is based on such a Drevogenin-type aglycone, specifically identified as 12,20-di-O-isovaleryltomentogenin. ontosight.ai The key variations among different Drevogenins lie in the number, position, and orientation of hydroxyl groups and other substituents on the steroid framework. ontosight.ai

Other Dregeosides from the plant, such as Dregeoside Aa1, Dregeoside Da1, and Dregeoside Ga1, share the common feature of being C-21 steroidal glycosides but differ in their specific aglycone or the composition and linkage of their sugar chains. medchemexpress.comchemfaces.compharmaffiliates.com For example, while this compound has a disaccharide moiety composed of two oleandropyranose units, other Dregeosides may have different sugars or longer oligosaccharide chains. ontosight.aioup.com The ester groups attached to the aglycone also represent a point of significant variation. The isovaleryl groups at positions C-12 and C-20 of this compound are crucial structural features that distinguish it from other related glycosides where these positions might be unsubstituted or esterified with different acyl groups. ontosight.airesearchgate.net

This structural diversity, arising from different combinations of aglycones, sugar units, and ester functionalities, is a hallmark of the phytochemistry of the Dregea genus.

Table 1: Comparative Overview of Selected Dregea Constituents

Compound Name Class Key Structural Features
This compound Pregnane Glycoside Aglycone: 12,20-di-O-isovaleryltomentogenin; Sugar: Disaccharide of oleandropyranose. ontosight.ai
Drevogenin A Pregnane Aglycone (Steroid) A polyhydroxylated pregnane derivative. medchemexpress.comtargetmol.com
Drevogenin D Pregnane Aglycone (Steroid) A pentahydroxy pregnene triterpenoid (B12794562) aglycone. researchgate.net
Dregeoside Aa1 Pregnane Glycoside (Steroid) A steroidal glycoside isolated from Dregea volubilis. medchemexpress.com
Dregeoside D Pregnane Glycoside A C-21 steroidal glycoside isolated from Dregea sinensis. tandfonline.com
Dregeoside E Pregnane Glycoside A C-21 steroidal glycoside isolated from Dregea sinensis. tandfonline.com
Dregeoside Da1 Pregnane Glycoside A glycoside with a specific sugar sequence and aglycone from Dregea volubilis. chemfaces.com

| Dregeoside Ga1 | Pregnane Glycoside | A glycoside with a specific sugar sequence and aglycone from Dregea volubilis. pharmaffiliates.com |

Table of Compounds Mentioned

Compound Name
This compound
Drevogenin A
Drevogenin D
Dregeoside Aa1
Dregeoside D
Dregeoside E
Dregeoside Da1
Dregeoside Ga1
12,20-di-O-isovaleryltomentogenin
Oleandropyranose

Preclinical Pharmacological Activity Spectrum and Therapeutic Potential

Antineoplastic Activities in in vitro and in vivo Preclinical Models

Dregeoside B and related compounds have shown promise as anticancer agents through various mechanisms, including cytotoxicity against cancer cells, inhibition of proliferation, and efficacy in specific tumor models.

Cytotoxicity against Various Cancer Cell Lines

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. Cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate greater potency. scielo.brbiomedpharmajournal.org

For instance, related cardiac glycosides have demonstrated significant cytotoxicity against various cancer cell lines. While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in the provided results, the general class of compounds to which it belongs is known for this activity. colab.wsnanomedicine-rj.com Studies on other natural product extracts have shown IC50 values ranging from as low as 2.271 µg/ml to higher concentrations, depending on the compound and the cancer cell line being tested. biorxiv.org For example, the crude ethyl acetate (B1210297) extract of an Aspergillus sp. isolate showed an IC50 of 20.37 µg/mL on HeLa cells and 44.75 µg/mL on MCF-7 cells. scielo.br Another study reported IC50 values for Myricetin as 22.70 μg/mL against HeLa cells and 51.43 μg/mL against T47D cells. biomedpharmajournal.org

Antiproliferative Effects

The antiproliferative activity of this compound is linked to its ability to induce cell cycle arrest and apoptosis (programmed cell death). targetmol.cnresearchgate.net These processes are critical for preventing the uncontrolled division of cancer cells. nih.govnih.gov

Cell cycle checkpoints are regulatory mechanisms that ensure the proper sequence and fidelity of cell division. nih.gov Compounds like this compound can interfere with the cell cycle, often causing arrest at specific phases, such as G1/S or G2/M, which prevents the cell from progressing to mitosis and division. mdpi.com This arrest can provide an opportunity for the cell to repair DNA damage; however, if the damage is too severe, it can trigger apoptosis. nih.gov

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. researchgate.net The induction of apoptosis by antiproliferative agents can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com The balance between cell cycle arrest and apoptosis is a key determinant of a compound's anticancer efficacy. researchgate.net

Evaluation in Specific Tumor Models (e.g., Melanoma B-16, Sarcoma 180, Ehrlich's Carcinoma)

The in vivo antitumor activity of compounds related to this compound has been assessed in several murine tumor models.

Melanoma B-16: The B16 melanoma is a murine tumor cell line that is widely used as a model for human skin cancer. wikipedia.org It is known for its aggressive growth and metastatic potential. wikipedia.orglabcorp.com Studies have shown that certain pregnane (B1235032) glycosides isolated from Dregea species exhibit antitumor activity against melanoma B-16. researchgate.net The B16 model can be used in both subcutaneous and metastatic settings to evaluate the efficacy of potential anticancer agents. mdpi.comnih.gov

Sarcoma 180: Sarcoma 180 (S-180) is another transplantable murine tumor model that has been used for decades in cancer research. nih.gov It is characterized by rapid proliferation. researchgate.net In vivo studies using the Sarcoma 180 model have demonstrated the antitumor effects of various natural and synthetic compounds, often by measuring the inhibition of tumor growth and an increase in the lifespan of the tumor-bearing mice. nih.govmdpi.com The cell line has a complex and unstable karyotype. mdpi.com

Ehrlich's Carcinoma: Ehrlich ascites carcinoma (EAC) is a rapidly growing, undifferentiated carcinoma that is maintained in mice. researchgate.net It is a common model for screening the antitumor activity of various compounds. nih.govbiorxiv.org Studies have shown that treatment with potential anticancer agents can lead to a significant decrease in tumor volume, packed cell volume, and viable tumor cell count in EAC-bearing mice. nih.govtandfonline.com

Immunomodulatory Activities

Immunomodulation refers to the alteration of the immune response. mdpi.com this compound has been suggested to possess immunomodulatory properties, which could contribute to its therapeutic potential. ontosight.ainih.gov

Modulation of Immune-Related Proteins (e.g., Tumor Necrosis Factor Receptor 2 (TNFR2), Interleukin-2 (B1167480) Receptor Alpha (IL-2Rα))

Tumor Necrosis Factor Receptor 2 (TNFR2): TNFR2, also known as TNFRSF1B, is a receptor for the cytokine tumor necrosis factor-alpha (TNF-α). wikipedia.org It is expressed on various immune cells, including regulatory T cells (Tregs), and is implicated in immune regulation and inflammation. researchgate.netguidetopharmacology.org Increased expression of TNFR2 has been observed in several types of cancer and is associated with tumor progression. wikipedia.org Targeting TNFR2 is being explored as a therapeutic strategy in oncology. guidetopharmacology.orgnih.gov Some compounds exert their immunomodulatory effects by reducing the levels of TNF-α. researchgate.net The interaction between TNF-α and TNFR2 can influence the survival and proliferation of both immune and tumor cells. researchgate.net

Interleukin-2 Receptor Alpha (IL-2Rα): The interleukin-2 receptor (IL-2R) is crucial for the proliferation and differentiation of T lymphocytes. The alpha chain of this receptor, IL-2Rα (also known as CD25), is a key component. The modulation of IL-2 and its receptor is a mechanism by which some agents can influence the immune response. nih.gov For example, some drugs have been shown to reduce IL-2 levels as part of their immunomodulatory action. researchgate.net

Cardioprotective Activities

In addition to its anticancer and immunomodulatory potential, this compound is a cardiac glycoside, a class of compounds known for their effects on the heart. ontosight.ai These compounds have the potential for cardioprotective activities. ijpsonline.comresearchgate.netmdpi.com

Cardiac glycosides, in general, work by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. ontosight.ai This leads to an increase in intracellular calcium levels, which in turn enhances the force of heart muscle contraction. ontosight.ai This mechanism underlies their traditional use in treating conditions like heart failure and certain arrhythmias. ontosight.aifrontiersin.org However, the therapeutic use of cardiac glycosides requires careful management due to a narrow therapeutic window. ontosight.ai

Research has explored the cardioprotective effects of various natural compounds, which may act through mechanisms such as antioxidant activity, reduction of oxidative stress, and modulation of inflammatory pathways. ijpsonline.commdpi.comnih.gov For instance, some plant extracts have been shown to protect the heart from injury induced by agents like isoproterenol (B85558) by augmenting endogenous antioxidants and maintaining the structural integrity of the heart muscle. ijpsonline.com The activation of pro-inflammatory cytokines like TNF-α and IL-6 is a feature of acute myocardial infarction, and some natural compounds may exert cardioprotective effects by modulating these inflammatory responses. pensoft.net

Effects on Hypoxia/Reoxygenation-Induced Cardiomyocyte Injury

Recent preclinical research has highlighted the potential of this compound in protecting cardiac muscle cells (cardiomyocytes) from a specific type of damage known as hypoxia/reoxygenation (H/R) injury. This injury occurs when the blood supply is restored to tissues after a period of oxygen deprivation, a common event during medical situations like a heart attack and subsequent treatment.

In a study evaluating several C-21 steroidal glycosides isolated from Dregea sinensis var. corrugata, this compound was found to have a significant protective effect on cardiomyocytes subjected to H/R-induced injury. This suggests a potential therapeutic role in mitigating the cellular damage associated with myocardial ischemia-reperfusion events. plos.org The protective action of such compounds is crucial as it may help preserve heart muscle function following periods of oxygen deprivation. nih.govmdpi.comnih.govplos.org

Table 1: Effects of this compound on Cardiomyocyte Injury

CompoundBiological ModelObserved EffectReference
This compoundHypoxia/Reoxygenation (H/R) Induced Cardiomyocyte Injury ModelShowed significant protective effects against cell injury. plos.org

Anti-inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, involving various cells and signaling molecules like cytokines. sinobiological.commdpi.comnih.gov The anti-inflammatory potential of plant extracts is a major area of pharmaceutical research. mdpi.comnih.gov While various extracts from the Dregea volubilis plant have demonstrated anti-inflammatory activity in preclinical models, this effect appears to be linked to other constituents within the plant. researchgate.net

Notably, a study that specifically isolated and evaluated this compound found that it did not exhibit obvious anti-inflammatory functions. This indicates that while the crude extracts of the plant have anti-inflammatory properties, this compound is not the compound responsible for this specific activity.

Other Investigated Biological Activities (e.g., Antidepressant Potential, Enzyme Inhibition in other contexts)

Beyond its effects on heart cells, the broader therapeutic potential of this compound and related compounds has been explored, particularly concerning antidepressant effects and enzyme inhibition.

Antidepressant Potential: Plants from the Dregea genus have been used traditionally for conditions including depression. frontiersin.orgnih.gov Modern research has begun to investigate the scientific basis for these uses. scielo.brnih.gov A molecular docking study analyzed 72 steroidal glycosides from Dregea sinensis, the plant family from which this compound is derived. mdpi.com The study revealed that these compounds, as a group, showed a strong potential to interact with and inhibit Monoamine Oxidase A (MAO-A). MAO-A is a key enzyme in the brain responsible for breaking down neurotransmitters like serotonin (B10506); inhibiting this enzyme is a well-established mechanism for treating depression. mdpi.com This suggests that steroidal glycosides like this compound could be promising candidates for development as new antidepressant agents.

Enzyme Inhibition: Enzyme inhibition is a process where a molecule binds to an enzyme and decreases its activity. longdom.orgmdpi.comijcce.ac.ir This is a common mechanism of action for many drugs. The same molecular docking study that suggested antidepressant potential also explored the interaction of these steroidal glycosides with other important protein targets. The analysis indicated that these compounds could be powerful candidate inhibitors for Tumor Necrosis Factor Receptor 2 (TNFR2) and Interleukin-2 Receptor alpha (IL-2Rα), both of which are involved in immune regulation. mdpi.com However, the study showed no significant interaction with MAO-B, PI3K, Akt, mTOR, or TNF-α.

Table 2: Predicted Inhibitory Profile of Steroidal Glycosides from Dregea sinensis

Protein TargetPredicted Interaction/InhibitionAssociated FunctionReference
Monoamine Oxidase A (MAO-A)High potential for inhibitionDepression, Neurotransmitter Regulation mdpi.com
Tumor Necrosis Factor Receptor 2 (TNFR2)High potential for inhibitionImmune Regulation, Inflammation mdpi.com
Interleukin-2 Receptor alpha (IL-2Rα)High potential for inhibitionImmune Regulation mdpi.com
Monoamine Oxidase B (MAO-B)No significant interactionNeurodegeneration mdpi.com
PI3K, Akt, mTORNo significant interactionCancer, Cell Growth mdpi.com

Compound Reference Table

Mechanistic Elucidation of Dregeoside B Action

Investigation of Cellular Targets and Molecular Pathways

Interaction with Tumor-Associated Proteins (e.g., Phosphoinositide 3-Kinase (PI3K), Protein Kinase B (Akt), Mammalian Target of Rapamycin (B549165) (mTOR))

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell cycle regulation, proliferation, and survival. wikipedia.orgmdpi.com Its dysregulation is a hallmark of many cancers, leading to decreased apoptosis and unchecked cell growth. wikipedia.orgmdpi.com

Computational studies, specifically molecular docking analyses, have explored the interaction between steroidal glycosides from Dregea sinensis Hemsl., including Dregeoside B, and key proteins in the PI3K/Akt/mTOR pathway. nih.govresearchgate.net These in silico studies suggest that steroidal glycosides have the potential to dock with PI3K, Akt, and mTOR, indicating a possible inhibitory role. nih.govresearchgate.net Some of these glycosides have demonstrated high binding energy for these tumor-associated proteins. nih.govresearchgate.net This interaction suggests a potential mechanism for the observed anticancer properties of extracts from Dregea sinensis Hemsl. nih.govresearchgate.net The overactivation of the PI3K/Akt/mTOR pathway is a common feature in various cancers, contributing to tumor progression and resistance to therapies. mdpi.comnih.gov Therefore, targeting this pathway is a significant strategy in cancer research. plos.org

Table 1: Predicted Interaction of this compound with Tumor-Associated Proteins

Protein Target Predicted Interaction Potential Effect
Phosphoinositide 3-Kinase (PI3K) High binding affinity Inhibition of the PI3K/Akt/mTOR signaling pathway
Protein Kinase B (Akt) High binding affinity Inhibition of cell proliferation and survival
Mammalian Target of Rapamycin (mTOR) High binding affinity Regulation of cell growth and metabolism

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A Selectivity)

Monoamine oxidases (MAOs) are enzymes located on the outer mitochondrial membrane that are crucial in the metabolism of neurotransmitters. nih.gov There are two primary forms, MAO-A and MAO-B, which are differentiated by their substrate and inhibitor selectivity. nih.gov MAO-A preferentially metabolizes serotonin (B10506) and noradrenaline and has been implicated in the pathophysiology of depression. nih.gov

Molecular docking studies have revealed that steroidal glycosides from Dregea sinensis Hemsl. exhibit a strong and selective interaction with MAO-A. nih.govresearchgate.net The analysis showed that numerous steroidal glycosides, including those of the B-type like this compound, successfully docked with MAO-A, with some achieving high LibDock scores. nih.gov Conversely, none of the tested ligands showed any interaction with MAO-B. nih.govresearchgate.net This selectivity for MAO-A suggests that these compounds could be potent candidate inhibitors of this enzyme, which aligns with the established role of MAO-A inhibitors as antidepressants. nih.govnih.gov The structural differences in the active sites of MAO-A and MAO-B are thought to be the basis for this selectivity. nih.govwikipedia.org

Table 2: Predicted MAO Inhibition Profile of this compound

Enzyme Predicted Interaction Implication
Monoamine Oxidase A (MAO-A) Strong, selective binding Potential for antidepressant activity
Monoamine Oxidase B (MAO-B) No interaction High selectivity for MAO-A

Modulation of Inflammatory Mediators and Enzymes (e.g., Cyclo-oxygenase, Lipo-oxygenase)

Inflammation is a complex biological response involving various mediators and enzymes, including cyclo-oxygenases (COX) and lipo-oxygenases (LOX). These enzymes are key in the metabolism of arachidonic acid, leading to the production of pro-inflammatory eicosanoids. frontiersin.org COX-2, an inducible isoform, is often upregulated during inflammation. The co-inhibition of COX-2 and 5-LOX is considered an effective anti-inflammatory strategy.

While direct experimental evidence on this compound's effect on COX and LOX is limited, the anti-inflammatory potential of related compounds and extracts from the Apocynaceae family has been noted. For instance, some studies have investigated the dual inhibition of COX-2 and 5-LOX as a mechanism for controlling inflammatory responses. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. However, some compounds can inhibit both COX and LOX pathways. nih.gov The modulation of these enzymes can significantly impact the inflammatory cascade. frontiersin.orgresearchgate.net

Regulation of Cell Death Mechanisms (e.g., Apoptosis, Necrosis, Autophagy)

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is a key factor in cancer development and drug resistance. nih.govnih.gov There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govmdpi.com Both pathways converge on the activation of caspases, which are the executioners of cell death. frontiersin.org

The PI3K/Akt/mTOR signaling pathway, which is a predicted target of this compound, is a known negative regulator of apoptosis. wikipedia.org Overactivation of this pathway in cancer cells helps them evade apoptosis. wikipedia.orgmdpi.com By potentially inhibiting this pathway, this compound could promote apoptosis in cancer cells. Autophagy is another cellular process that can either promote cell survival or lead to cell death, depending on the context. nih.gov In some cancer scenarios, autophagy can act as a tumor suppressor. nih.gov The interplay between apoptosis and autophagy is complex and can be influenced by various signaling pathways.

Modulation of Key Signaling Pathways (e.g., Extracellular Signal-Regulated Kinases 1/2 (ERK1/2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Nuclear Factor Kappa B (NF-κB), Vascular Endothelial Growth Factor (VEGF))

Beyond the PI3K/Akt/mTOR pathway, other signaling cascades are crucial in cellular processes relevant to cancer and inflammation. The Mitogen-Activated Protein Kinase (MAPK) family, which includes Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) and p38 MAPK, plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, and stress responses. imrpress.comresearchgate.net The ERK1/2 pathway is often associated with cell proliferation and survival, while the p38 MAPK pathway is typically activated by cellular stress and can lead to cell cycle arrest. imrpress.comresearchgate.net

Nuclear Factor Kappa B (NF-κB) is a transcription factor that is central to the inflammatory response and also plays a role in angiogenesis. nih.gov Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com The VEGF signaling pathway can activate downstream cascades, including the PI3K/Akt and MAPK pathways, as well as NF-κB. researchgate.netbio-rad.com

Molecular docking studies have also implicated other steroidal glycosides from Dregea sinensis Hemsl. in modulating immune-related pathways involving proteins like Tumor Necrosis Factor-α (TNF-α) and its receptors. nih.govresearchgate.net Given the extensive crosstalk between these signaling networks, the predicted interaction of this compound with the PI3K/Akt/mTOR pathway could have broader implications for these interconnected signaling cascades. imrpress.comnih.gov

Computational Approaches in Mechanism Prediction

Computational methods, particularly molecular docking, are powerful tools for predicting the potential mechanisms of action of bioactive compounds. jscimedcentral.comijrap.net This in silico approach models the interaction between a small molecule (ligand), such as this compound, and a biological target (receptor), typically a protein. jscimedcentral.comijrap.net By simulating the binding orientation and calculating the binding energy, molecular docking can identify potential protein targets and predict the preferred conformation of the ligand-receptor complex. jscimedcentral.comresearchgate.net

In the case of this compound and related steroidal glycosides from Dregea sinensis Hemsl., molecular docking has been instrumental in elucidating their potential anticancer and antidepressant mechanisms. nih.govresearchgate.net These studies have constructed a ligand database of numerous steroidal glycosides and evaluated their docking behavior with various protein targets. researchgate.net The results have provided valuable insights into the potential interactions with tumor-associated proteins like PI3K, Akt, and mTOR, as well as the selective inhibition of MAO-A. nih.govresearchgate.net Such computational predictions serve as a crucial first step, guiding further experimental validation and lead optimization in drug discovery. jscimedcentral.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule (ligand), such as this compound, and a protein's binding site. By calculating the binding affinity, researchers can gain insights into the compound's potential biological activity. frontiersin.org The process involves generating multiple conformations of the ligand within the protein's active site and then using a scoring function to estimate the strength of the interaction, often represented as a LibDock score or binding energy. frontiersin.orgphcog.com

A significant study investigated the potential mechanisms of 72 steroidal glycosides isolated from Dregea sinensis Hemsl., including this compound, through molecular docking. nih.govresearchgate.net The researchers evaluated the interactions of these compounds with various protein targets implicated in cancer, depression, and immunoregulation. nih.gov The calculations were performed using the LibDock protocol in Discovery Studio. phcog.com

The study explored interactions with key proteins in major signaling pathways:

PI3K/Akt/mTOR Pathway: This pathway is crucial in regulating cell growth and proliferation, and its abnormal activation is linked to cancer. nih.govmdpi.com The docking results showed that many of the steroidal glycosides had the potential to interact with Phosphatidylinositol 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian target of rapamycin (mTOR). nih.gov For instance, 22 of the 72 ligands showed interaction with PI3K, while 35 docked with Akt and 27 with mTOR. nih.gov

Depression-Related Proteins: The study targeted Monoamine Oxidase A (MAO-A), a known protein related to depression. A remarkable 60 of the 72 ligands interacted with MAO-A, with some achieving very high LibDock scores, suggesting they could be potent inhibitors. nih.gov In contrast, none of the ligands were able to dock with the related protein, MAO-B. nih.gov

Immune-Related Proteins: To understand the immunoregulatory potential, the compounds were docked against Tumor Necrosis Factor Receptor 2 (TNFR2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (B1167480) Receptor alpha (IL-2Rα). The majority of the ligands (64 out of 72) showed interaction with IL-2Rα, and a significant number also docked with TNFR2, indicating a strong potential for immunoregulation. nih.gov

The table below summarizes the docking scores for representative steroidal glycosides from the study, illustrating the potential for these compounds to bind to various therapeutic targets.

Table 1: LibDock Scores of Representative Steroidal Glycosides Against Various Protein Targets

Ligand IDPI3KAktmTORMAO-ATNFR2TNF-αIL-2Rα
A-3113.29133.63115.76114.75101.86-109.84
B-36109.13128.83153.20168.14120.51114.33130.55
C-43109.53113.79121.34144.15108.66-123.67
C-44116.41--152.05--123.85
B-34-145.42119.53199.36126.98117.81128.47
D-52-171.88-127.81--134.12
Data sourced from Liu et al., 2017. phcog.com A hyphen (-) indicates no significant docking was observed.

These molecular docking simulations provide a foundational understanding of how this compound and related compounds might exert their effects at a molecular level, suggesting multiple potential protein targets and paving the way for further experimental validation. nih.gov

Bioinformatics-Based Target Identification

Bioinformatics offers a powerful suite of tools for in silico drug target identification, complementing experimental approaches by predicting potential molecular targets for bioactive compounds. nih.govactamedica.org This process often involves using the chemical structure of a compound to screen against large databases of known protein targets. nih.gov

Several computational methods are employed in this field:

Ligand-Based Target Prediction: This approach is based on the "similarity principle," which posits that structurally similar molecules are likely to have similar biological targets. swisstargetprediction.ch Web servers like SwissTargetPrediction use this principle, comparing the 2D and 3D structure of a query molecule (like this compound) to a database of thousands of known active ligands to predict its most probable protein targets. expasy.orgnih.gov

Reverse Docking: In contrast to docking a single ligand to a known target, reverse docking screens a single ligand against a large collection of 3D protein structures to identify potential binding partners. nih.gov

Gene Expression Analysis: The biological activity of a compound can be elucidated by analyzing how it alters gene expression. frontiersin.org Techniques like Serial Analysis of Gene Expression (SAGE) or RNA-seq measure changes in mRNA levels in cells after treatment with a compound. wikipedia.orggithub.io By identifying which genes are up- or down-regulated, researchers can infer the biological pathways affected by the compound. frontiersin.orggithub.io Public repositories like the Gene Expression Omnibus (GEO) house vast amounts of this data, which can be analyzed using tools like GEO2R to compare expression profiles. nih.gov

While specific bioinformatics studies focused solely on this compound are not widely published, research on other cardiac glycosides demonstrates the utility of these methods. For example, bioinformatics approaches have been used to identify potential target genes for cardiac glycosides in HER2+ breast cancer cells. [No specific citation available in results] Another study used proteome integral solubility alteration (PISA) combined with bioinformatics to identify that cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) interact with proteins involved in cancer metabolism, such as PKM2 and GOT2. [No specific citation available in results] These predictions were then supported by molecular docking simulations. [No specific citation available in results]

The general workflow for bioinformatics-based target identification is summarized in the table below.

Table 2: General Workflow for Bioinformatics-Based Target Identification

StepMethod/ToolDescriptionExample Application for a Bioactive Compound
1. Initial Target PredictionLigand-based similarity searching (e.g., SwissTargetPrediction, PharmMapper)Uses the 2D/3D structure of the compound to find known proteins that bind to similar molecules. swisstargetprediction.chbiorxiv.orgPredicting that a novel compound may inhibit phosphodiesterases based on its structural similarity to known inhibitors. actamedica.org
2. Pathway AnalysisKEGG, STRINGMaps the list of predicted protein targets to known biological pathways to understand the potential systemic effects of the compound.Identifying that the predicted targets are primarily involved in the PI3K/Akt/mTOR signaling pathway. mdpi.com
3. Experimental Validation (Cellular)Gene Expression Analysis (RNA-seq, Microarray)Treating cells with the compound and measuring changes in gene expression to confirm the engagement of predicted pathways. frontiersin.orgObserving the downregulation of genes downstream of mTOR after treating cancer cells with the compound.
4. Direct Target ValidationMolecular Docking, Proteome-wide assays (e.g., PISA)Confirms direct physical interaction between the compound and the predicted protein target. nih.govPerforming molecular docking to show a high binding affinity of the compound for the active site of mTOR.

These in silico approaches are crucial for forming hypotheses about a compound's mechanism of action, rationalizing observed bioactivities, and guiding further experimental research.

Structure Activity Relationship Sar and Analogue Design

Elucidation of Key Structural Features for Biological Activity

The carbohydrate portion of a glycoside is often crucial for its activity. nih.gov The specific nature of the monosaccharide units, the length of the sugar chain, and the stereochemistry of the glycosidic bonds that link them together can significantly influence biological function. numberanalytics.commpg.denih.gov

In the family of pregnane (B1235032) glycosides isolated from Dregea volubilis, the plant from which Dregeoside B is derived, the sugar chains are complex and play a significant role in their biological activities. researchgate.net These sugar moieties often consist of rare deoxy sugars like D-cymarose, D-oleandrose, and 6-deoxy-3-O-methyl-D-allose. researchgate.net The precise sequence and linkage of these sugars are key determinants of activity. For instance, studies on new pregnane glycosides from D. volubilis, such as drevoluosides, have identified specific tetrasaccharide chains attached at the C-3 position of the aglycone. The linkage is precisely defined, for example, as a β-D-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside chain. sci-hub.se

The aglycone, the non-sugar, steroidal core of this compound, provides the fundamental scaffold upon which the molecule's activity is built. This compound possesses a polyoxypregnane backbone, a class of steroids known for a range of biological activities, including antitumor effects. ontosight.aifrontiersin.org The structure of this aglycone portion is critical for cytotoxicity. researchgate.net

SAR studies on various polyoxypregnane derivatives isolated from related plants have shown that modifications to the pregnane skeleton directly impact their inhibitory effects on cancer cell lines. frontiersin.org For many pregnane glycosides, their biological effects, such as the regulation of food intake, are dependent on their interaction with hypothalamic feeding circuits, an interaction mediated by the aglycone structure. nih.gov The diversity in biological function among different pregnane glycosides often arises from variations in the substituents and the degree of oxidation on the aglycone ring. researchgate.net

The three-dimensional arrangement of atoms (stereochemistry) and the presence of specific functional groups are fundamental to the biological activity of complex natural products like this compound. uou.ac.inbyjus.com The intricate stereochemistry of the pregnane core and the sugar moieties is crucial for its interaction with specific biological targets, such as the Na+/K+-ATPase pump. ontosight.ai Even minor changes in the spatial orientation of a single atom can dramatically alter or abolish biological activity, as seen in many bioactive molecules. byjus.com

Role of Aglycone Moiety Structure

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology used in medicinal chemistry to develop mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov This approach aims to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective analogues. nih.gov

A QSAR model is built by establishing a relationship between the quantitative biological activity (e.g., IC₅₀ values) of a series of compounds and their calculated molecular descriptors. researchgate.net These descriptors can represent various physicochemical properties, such as electronic (charge distribution), steric (shape and size), and hydrophobic characteristics. Once a statistically robust model is developed and validated, it can be used to predict the bioactivity of novel chemical structures. nih.gov

While QSAR is a powerful tool for drug design, specific QSAR models for this compound and its direct analogues are not prominently featured in the reviewed scientific literature. However, the principles of QSAR could be readily applied to the diverse family of pregnane glycosides isolated from Dregea volubilis. researchgate.net By systematically analyzing the cytotoxic data of these compounds, a predictive model could potentially be constructed to identify the key structural features—such as the type and position of acyl groups or the composition of the sugar chain—that govern their anticancer activity.

Computational design leverages the understanding of SAR and QSAR to create novel molecules with desired biological activities in silico before undertaking their actual chemical synthesis. nih.govrsc.org This process can involve modifying a known active compound (the "lead") or designing entirely new structures. nih.gov

The design of this compound analogues could be pursued through several computational strategies. One approach is analogue design, where systematic modifications are made to the this compound structure. This could include altering the ester functional groups at positions C-12 and C-20, changing the length or composition of the glycosidic chain, or modifying the oxidation pattern of the pregnane aglycone. rsc.org Computational tools, including molecular docking, can then be used to predict how these changes would affect the binding of the analogues to a specific biological target, such as a particular enzyme or receptor. derpharmachemica.com While general strategies for the computational design of natural product analogues are well-established, specific studies detailing the computational design and subsequent synthesis of this compound analogues have not been identified in the surveyed literature. nih.govrsc.org

Data Tables

Table 1: Cytotoxic Activity of Pregnane Glycosides from Dregea volubilis and Related Sources

CompoundCancer Cell LineIC₅₀ (µM)Source
Dregeoside Da1 (1)MB49 (Bladder)12.33 researchgate.net
K562 (Leukemia)21.05 researchgate.net
MKN-7 (Gastric)13.56 researchgate.net
HT29 (Colon)14.89 researchgate.net
A549 (Lung)14.62 researchgate.net
MCF-7 (Breast)15.61 researchgate.net
MDA-MB-231 (Breast)13.98 researchgate.net
HepG2 (Liver)15.83 researchgate.net
Dregeoside Ka1 (2)MB49 (Bladder)4.29 researchgate.net
K562 (Leukemia)10.37 researchgate.net
MKN-7 (Gastric)7.95 researchgate.net
HT29 (Colon)8.64 researchgate.net
A549 (Lung)11.23 researchgate.net
MCF-7 (Breast)13.51 researchgate.net
MDA-MB-231 (Breast)11.08 researchgate.net
HepG2 (Liver)10.55 researchgate.net
Volubiloside G (3)MB49 (Bladder)10.56 researchgate.net
K562 (Leukemia)15.63 researchgate.net
MKN-7 (Gastric)14.21 researchgate.net
HT29 (Colon)15.68 researchgate.net
A549 (Lung)13.89 researchgate.net
MCF-7 (Breast)14.92 researchgate.net
MDA-MB-231 (Breast)12.65 researchgate.net
HepG2 (Liver)14.73 researchgate.net
Polyoxypregnane Deriv. (1)HL-60 (Leukemia)11.2 frontiersin.org
Polyoxypregnane Deriv. (2)HL-60 (Leukemia)23.4 frontiersin.org
Polyoxypregnane Deriv. (3)HL-60 (Leukemia)15.7 frontiersin.org

Predictive Models for Bioactivity

Synthetic Strategies for this compound Analogues

The development of synthetic strategies for this compound analogues is crucial for exploring its full therapeutic potential. These strategies aim to create novel derivatives with improved activity, selectivity, and pharmacokinetic properties. The approaches can be broadly categorized into medicinal chemistry-driven structural modifications and more complex semi-synthesis and total synthesis methods.

Medicinal Chemistry Approaches for Structural Modification

Medicinal chemistry provides a framework for the rational design of analogues by modifying specific functional groups within the this compound molecule. nih.govmdpi.com These modifications are intended to probe the structure-activity relationships (SAR) and identify key pharmacophoric features.

Systematic modifications of natural products are a cornerstone of drug discovery, aiming to enhance desirable properties while minimizing unwanted effects. nih.govmdpi.com For a complex molecule like this compound, a pregnane glycoside, structural modifications can be targeted at both the steroidal aglycone and the sugar moieties. The goal is to generate a library of compounds to systematically evaluate how changes in the molecule's architecture affect its biological activity. nih.gov

Key areas for modification on the pregnane aglycone of this compound would include the hydroxyl groups, the ketone functionality, and the double bond. For instance, esterification or etherification of the hydroxyl groups can alter the compound's lipophilicity and its ability to form hydrogen bonds, which can be critical for receptor binding. sci-hub.box The ketone at C-20 could be reduced to a hydroxyl group or converted to an oxime or other derivatives to explore the impact on activity. acs.org Modifications to the A and B rings of the steroid nucleus have also been shown to significantly influence the biological activity of related steroidal compounds. acs.org

The following table summarizes potential modifications and their rationale based on general medicinal chemistry principles applied to steroidal glycosides. acs.orgfrontiersin.orgnih.govresearchgate.net

Molecular Target Modification Strategy Rationale for Modification Relevant Findings in Related Compounds
Aglycone HydroxylsEsterification, Etherification, OxidationModulate lipophilicity, hydrogen bonding capacity, and metabolic stability.Modifications at the 3-OH, 12-OH, and 20-OH positions are critical for the biological activity of C21-steroidal derivatives. sci-hub.box
Aglycone Ketone (C-20)Reduction, Oximation, Hydrazone formationInvestigate the role of the carbonyl group in receptor binding and activity.20-oxime and 20β-ol derivatives of pregnenes are potent inhibitors of certain enzymes. acs.org
Aglycone Double BondHydrogenation, EpoxidationAlter the conformation and electronic properties of the steroid nucleus.The position of the double bond in the B-ring can impact cytotoxic activity in polyoxypregnane derivatives. frontiersin.org
Sugar Chain LengthTruncation or ExtensionDetermine the optimal number of sugar units for activity.The glycan moiety is critical for the biological activities of pregnane glycosides. nih.gov
Interglycosidic LinkagesVariation of linkage type (e.g., triazoles)Enhance stability and explore novel structural space. tandfonline.comThe triazole linkage can improve the stability and bioactivity of glycosides. tandfonline.com
Sugar Unit SubstitutionAcylation, DeoxygenationFine-tune polarity and interaction with the biological target.Acylated steroidal glycosides exhibit a wide variety of biological activities. nih.gov

Semi-synthesis and Total Synthesis Methods

While medicinal chemistry modifications often start with the natural product, semi-synthesis and total synthesis represent more comprehensive approaches to generating analogues. researchgate.net

Semi-synthesis utilizes the naturally occurring this compound, isolated from its plant source, as a starting material for chemical transformations. This approach is advantageous as it bypasses the need to construct the complex steroidal core and the intricate sugar chain from simple precursors. researchgate.net Chemical modifications can then be selectively introduced at various positions. For example, the hydroxyl groups on the sugar or aglycone can be selectively protected and deprotected to allow for specific chemical reactions at a desired site. nih.gov This strategy is particularly useful for creating a focused library of derivatives to explore specific aspects of the SAR. The semi-synthesis of analogues of other complex natural products, such as paclitaxel (B517696) and artemisinin, has been highly successful in developing clinically used drugs. researchgate.net

Total synthesis involves the complete chemical construction of this compound and its analogues from simple, readily available starting materials. The total synthesis of complex natural products is a formidable challenge that drives innovation in synthetic organic chemistry. thieme-connect.comresearchgate.net A total synthesis of a pregnane glycoside as complex as this compound has not been reported, but strategies employed for other molecules in this class provide a roadmap.

A plausible synthetic strategy would involve a convergent approach where the steroidal aglycone and the oligosaccharide chain are synthesized separately and then coupled together in a later step.

Aglycone Synthesis: The synthesis of the polyhydroxylated pregnane steroid core would require advanced stereocontrolled reactions to install the numerous chiral centers with the correct relative and absolute stereochemistry. Strategies for constructing steroidal frameworks are well-established, but the specific oxygenation pattern of the this compound aglycone would necessitate a custom-designed synthetic sequence.

Oligosaccharide Synthesis: The synthesis of the tetrasaccharide portion of this compound is also a significant challenge, particularly the formation of the 2-deoxy-β-glycosidic linkages, which are known to be difficult to construct stereoselectively. nih.govresearchgate.net Modern glycosylation methods, such as those using glycosyl trichloroacetimidates, thioglycosides, or gold(I)-catalyzed reactions, would be essential to assemble the sugar chain efficiently and with high stereocontrol. nih.govtandfonline.comptfarm.pl

Glycosylation (Coupling): The final key step would be the glycosylation of the C-3 hydroxyl group of the aglycone with the fully assembled tetrasaccharide. This reaction must be carefully optimized to ensure a high yield of the desired β-glycoside. ptfarm.pl

The total synthesis of related complex pregnane glycosides, such as Periploside A, highlights the immense effort required, often involving dozens of synthetic steps. researchgate.net However, a successful total synthesis provides ultimate flexibility, allowing for the creation of analogues with modifications at any position, which is not always possible through semi-synthesis. nih.gov This capability is invaluable for in-depth SAR studies and the development of second-generation drug candidates.

Advanced Research Methodologies and Future Trajectories

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in Elucidating Biological Effects

The comprehensive biological effects of a compound like Dregeoside B can be systematically unraveled through the integration of "omics" technologies. These approaches provide a holistic view of the molecular changes within a biological system in response to the compound.

Transcriptomics : This technology analyzes the complete set of RNA transcripts in a cell or organism. For this compound, transcriptomics can identify which genes are up- or down-regulated in its presence. This provides clues about the cellular pathways it modulates, such as those involved in inflammation, cell proliferation, or apoptosis. scienceopen.com Integrated analysis of transcriptomic data with other omics data can reveal complex regulatory networks. frontiersin.org

Proteomics : As the functional endpoint of gene expression, proteins are often the direct targets of drug compounds. Chemical proteomics is a key method for identifying the molecular targets of bioactive compounds like natural products. tandfonline.com Proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions following treatment with this compound. biorxiv.org This is crucial for understanding its mechanism of action and potential off-target effects. An integrative analysis of proteomics and metabolomics can offer a detailed description of a biological system's physiological state. biorxiv.org

Metabolomics : This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov When a biological system is exposed to this compound, its metabolic profile can shift. Metabolomics can detect these changes, offering insights into how the compound affects metabolic pathways, such as energy metabolism or lipid synthesis. scienceopen.comnih.gov Integrating metabolomics with transcriptomics and proteomics can reveal how genetic and protein changes translate into functional metabolic outcomes, bridging the gap between genotype and phenotype. frontiersin.orgbiorxiv.org

The combined power of these omics technologies allows researchers to move beyond a single target hypothesis and build a comprehensive, systems-level understanding of the biological impact of this compound.

Table 1: Application of Omics Technologies in this compound Research

Omics Technology Primary Focus Potential Application for this compound Citation
Transcriptomics RNA Transcripts (Gene Expression) Identify genes and signaling pathways modulated by the compound. scienceopen.comfrontiersin.org
Proteomics Proteins (Expression, Modification, Interaction) Pinpoint direct protein targets and understand functional changes and off-target effects. tandfonline.combiorxiv.org
Metabolomics Metabolites (Small Molecules) Reveal alterations in metabolic pathways and identify biomarkers of compound activity. nih.govnih.gov

Development of High-Throughput Screening Assays for this compound and its Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify those with desired biological activity. bmglabtech.comwikipedia.org For this compound, HTS is essential for efficiently exploring its therapeutic potential and for screening synthetic derivatives with potentially improved properties.

The process involves several key steps, including sample preparation, automation, and data acquisition. bmglabtech.com Developing robust HTS assays requires careful experimental design and quality control to ensure reliability. wikipedia.org

HTS assays can be broadly categorized as:

Biochemical Assays : These assays test the effect of a compound on a purified target, such as an enzyme or receptor. nih.gov For example, if this compound is hypothesized to inhibit a specific kinase, a biochemical HTS assay could quickly confirm this and determine its potency. Common methods include Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET). nih.govselvita.com

Cell-Based Assays : These assays measure a compound's effect within a living cell, providing more physiologically relevant data. mdpi.com This can include measuring cell viability, gene expression (using reporter genes), or changes in cell morphology through high-content screening (HCS). nih.govsailife.com HCS uses automated imaging and analysis to record multiple parameters, offering a richer dataset. sailife.com Such assays could be used to screen this compound and its analogs for anticancer activity across various cancer cell lines.

The primary goal of HTS is not to identify a final drug, but to find "hits" or "leads"—compounds that show promising activity and serve as the starting point for further optimization. bmglabtech.com

Table 2: High-Throughput Screening (HTS) Approaches for this compound

Assay Type Description Example Application for this compound Citation
Biochemical Assays Test compound activity against isolated molecular targets (e.g., enzymes). Screening for inhibition of a specific enzyme implicated in a disease pathway. nih.gov
Cell-Based Assays Measure compound effects in a cellular context, assessing outcomes like viability or signaling. Evaluating cytotoxic effects against a panel of cancer cell lines. mdpi.com
High-Content Screening (HCS) An advanced cell-based assay using automated microscopy to measure multiple phenotypic changes. Assessing changes in cellular morphology, protein localization, and viability simultaneously. sailife.com

Novel in vitro and in vivo Experimental Models for Preclinical Validation

Preclinical validation is a critical step to evaluate the efficacy and safety of a potential drug before it enters human trials. fraunhofer.de For a natural product like this compound, the use of advanced and physiologically relevant experimental models is crucial for obtaining predictive data.

In Vitro Models : Traditional 2D cell cultures are often poor representations of complex in vivo environments. nih.gov There is a significant shift towards advanced in vitro models that better mimic human physiology:

3D Cell Cultures (Organoids and Spheroids) : These models replicate the complex cell-cell and cell-matrix interactions of natural tissues, providing a more accurate prediction of a compound's effects.

Organ-on-a-Chip Platforms : These microfluidic devices contain living human cells in a 3D microenvironment that simulates the activities and mechanics of a full organ, such as a "liver-on-a-chip." mdpi.com They can be used to assess the efficacy and potential toxicity of this compound in a human-relevant system. mdpi.com

Co-culture Systems : Since toxicity or efficacy can involve multiple cell types, models that include hepatocytes along with immune cells or other non-parenchymal cells can offer a more complete picture of the compound's impact. nih.gov

In Vivo Models : Animal models remain indispensable for understanding the complex biological effects of a compound at the whole-organism level. researchgate.net The selection of an appropriate animal model is critical and depends on factors like physiological and pathophysiological similarities to humans. researchgate.net For specific diseases, genetically engineered models can be created to closely mirror the human condition. The development of such models is vital for the preclinical validation of compounds like this compound.

The validation of these models is itself a rigorous process, ensuring that the data they produce is reproducible and accurately predictive of clinical outcomes. nih.gov

Innovations in Drug Discovery and Development Pipelines for Natural Products

The journey of a natural product from discovery to a marketed drug is long and challenging. However, recent innovations are revolutionizing this pipeline, making it more efficient and successful. scirp.orgnih.gov

Artificial Intelligence (AI) and Machine Learning (ML) : AI is transforming natural product research by accelerating various stages of the discovery pipeline. cas.orgacs.org AI models can be used for the virtual screening of natural product databases, predicting the biological activities of compounds from their chemical structures, and even designing novel molecules inspired by natural products. cas.orgrsc.org This can significantly narrow down the number of compounds that need experimental validation. cas.org

Advanced Analytical and Separation Techniques : The initial stages of natural product research often involve isolating active compounds from complex mixtures. Modern hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), have drastically reduced the time required for this process. scirp.org

Metabolic Engineering and Synthetic Biology : One major hurdle for natural products is ensuring a sustainable supply. Metabolic engineering and synthetic biology offer solutions by enabling the production of complex molecules like this compound in engineered microorganisms (e.g., bacteria or yeast). nih.govbiomedpharmajournal.org This provides a scalable and controlled source for the compound and its derivatives.

Integrated Discovery Platforms : Modern drug discovery relies on integrating multiple technologies. tandfonline.com For instance, platforms that combine HTS, computational modeling, and omics analysis within a flexible framework allow researchers to build a comprehensive profile of a compound like this compound more efficiently. tandfonline.com

These innovations ensure that natural products, which have historically been a rich source of medicines, will continue to play a vital role in future drug discovery. scirp.orgbiomedpharmajournal.org

Computational Chemistry and Cheminformatics for Compound Prioritization and Lead Optimization

Computational chemistry and cheminformatics are indispensable tools in modern drug discovery, used to analyze, predict, and optimize the properties of chemical compounds. nih.govmtu.edu These methods are particularly valuable for natural products like this compound, aiding in everything from structural elucidation to lead optimization.

Structural Elucidation : Determining the precise 3D structure and relative configuration of complex natural products is a significant challenge. Computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters, can be used to simulate and compare against experimental data, helping to confirm the correct stereoisomer. researchgate.net This approach has been applied to pregnane (B1235032) glycosides from the same plant family as this compound. researchgate.net

Virtual Screening and Docking : Before committing to expensive lab work, computational tools can screen large virtual libraries of compounds against a protein target. neovarsity.org Molecular docking predicts how a compound like this compound might bind to a specific protein, providing insights into its potential mechanism of action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.org Once a QSAR model is built using data from this compound and its analogs, it can be used to predict the activity of new, unsynthesized derivatives, guiding chemists on which modifications are most likely to improve potency.

Table 3: Computational Approaches in the Study of this compound

Computational Method Purpose Application to this compound Citation
DFT Calculations Structural Elucidation Confirming the relative stereochemistry by simulating NMR parameters. researchgate.net
Molecular Docking Target Identification & Binding Prediction Predicting the binding mode of this compound to a specific protein target. researchgate.net
QSAR Modeling Predicting Biological Activity Forecasting the potency of new this compound derivatives to guide synthesis. neovarsity.org
ADME Prediction Lead Optimization Evaluating the drug-like properties of this compound analogs to improve their pharmacokinetic profile. nih.govarxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.